molecular formula C19H16BrNO2 B11333238 7-bromo-N-(2,4-dimethylphenyl)-1-benzoxepine-4-carboxamide

7-bromo-N-(2,4-dimethylphenyl)-1-benzoxepine-4-carboxamide

Cat. No.: B11333238
M. Wt: 370.2 g/mol
InChI Key: SMDMZRNFMNMBQA-UHFFFAOYSA-N
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Description

7-bromo-N-(2,4-dimethylphenyl)-1-benzoxepine-4-carboxamide is an organic compound that belongs to the class of benzoxepines. Benzoxepines are known for their diverse biological activities and potential therapeutic applications. This compound features a bromine atom, a dimethylphenyl group, and a carboxamide functional group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-(2,4-dimethylphenyl)-1-benzoxepine-4-carboxamide typically involves the following steps:

    Formation of the Benzoxepine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Bromination: Introduction of the bromine atom at the 7th position can be done using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

    Amidation: The carboxamide group can be introduced through reactions with amines, such as 2,4-dimethylaniline, using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylphenyl group, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like thiols, amines, under conditions such as reflux in polar solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-bromo-N-(2,4-dimethylphenyl)-1-benzoxepine-4-carboxamide would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-1-benzoxepine-4-carboxamide: Lacks the dimethylphenyl group.

    N-(2,4-dimethylphenyl)-1-benzoxepine-4-carboxamide: Lacks the bromine atom.

    1-benzoxepine-4-carboxamide: Lacks both the bromine atom and the dimethylphenyl group.

Uniqueness

7-bromo-N-(2,4-dimethylphenyl)-1-benzoxepine-4-carboxamide is unique due to the presence of both the bromine atom and the dimethylphenyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H16BrNO2

Molecular Weight

370.2 g/mol

IUPAC Name

7-bromo-N-(2,4-dimethylphenyl)-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C19H16BrNO2/c1-12-3-5-17(13(2)9-12)21-19(22)14-7-8-23-18-6-4-16(20)11-15(18)10-14/h3-11H,1-2H3,(H,21,22)

InChI Key

SMDMZRNFMNMBQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2)C

Origin of Product

United States

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